

4,4-Dimethylcyclohexene: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Dimethylcyclohexene

Cat. No.: B076398

[Get Quote](#)

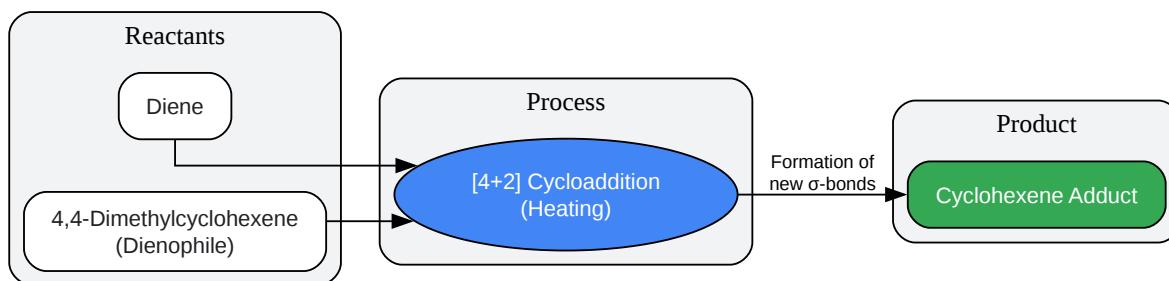
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4,4-dimethylcyclohexene**, a versatile cyclic alkene. The document details its chemical properties, applications in advanced organic synthesis, and its role as a precursor for complex molecular architectures relevant to drug discovery and materials science.

Core Properties of 4,4-Dimethylcyclohexene

4,4-Dimethylcyclohexene is a valuable, sterically hindered alkene derivative.^[1] Its chemical structure and fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	C ₈ H ₁₄	[2][3][4][5]
Molecular Weight	110.20 g/mol	[2][3][4][5]
IUPAC Name	4,4-dimethylcyclohexene	[1][2][5]
CAS Number	14072-86-7	[2][4]
Density	0.806 g/mL	[4]
Boiling Point	116 °C	[4]
Melting Point	-74 °C	[4]


Applications in Organic Synthesis

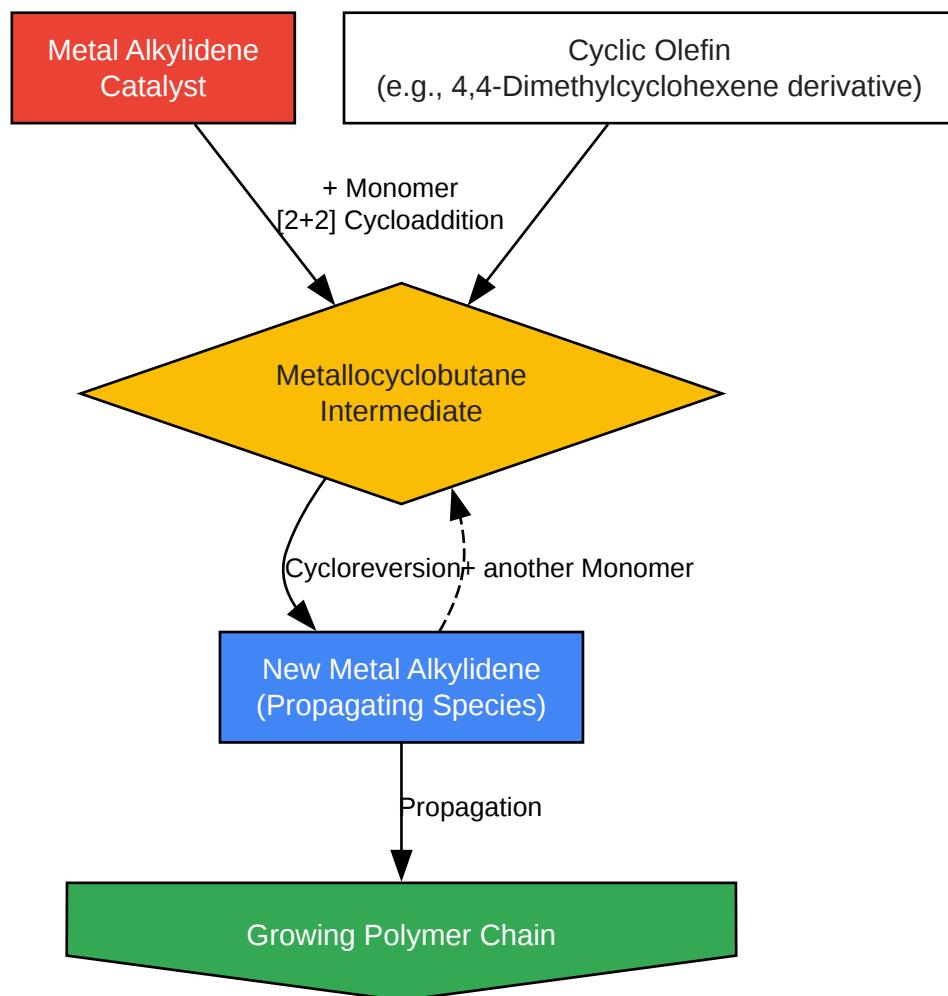
The unique structural features of **4,4-dimethylcyclohexene**, particularly the gem-dimethyl group, introduce significant steric and electronic influences.^[1] This makes it a key building block in several advanced synthetic applications, including the synthesis of complex, functionalized cyclohexane derivatives which are privileged scaffolds in drug discovery.^{[1][6]}

Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings.^{[7][8]} It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene).^{[7][9]} In this context, **4,4-dimethylcyclohexene** can act as a dienophile, reacting with various dienes to produce substituted cyclohexene adducts. These adducts can then be further functionalized.

A general workflow for a Diels-Alder reaction is depicted below.

[Click to download full resolution via product page](#)


Diels-Alder reaction workflow.

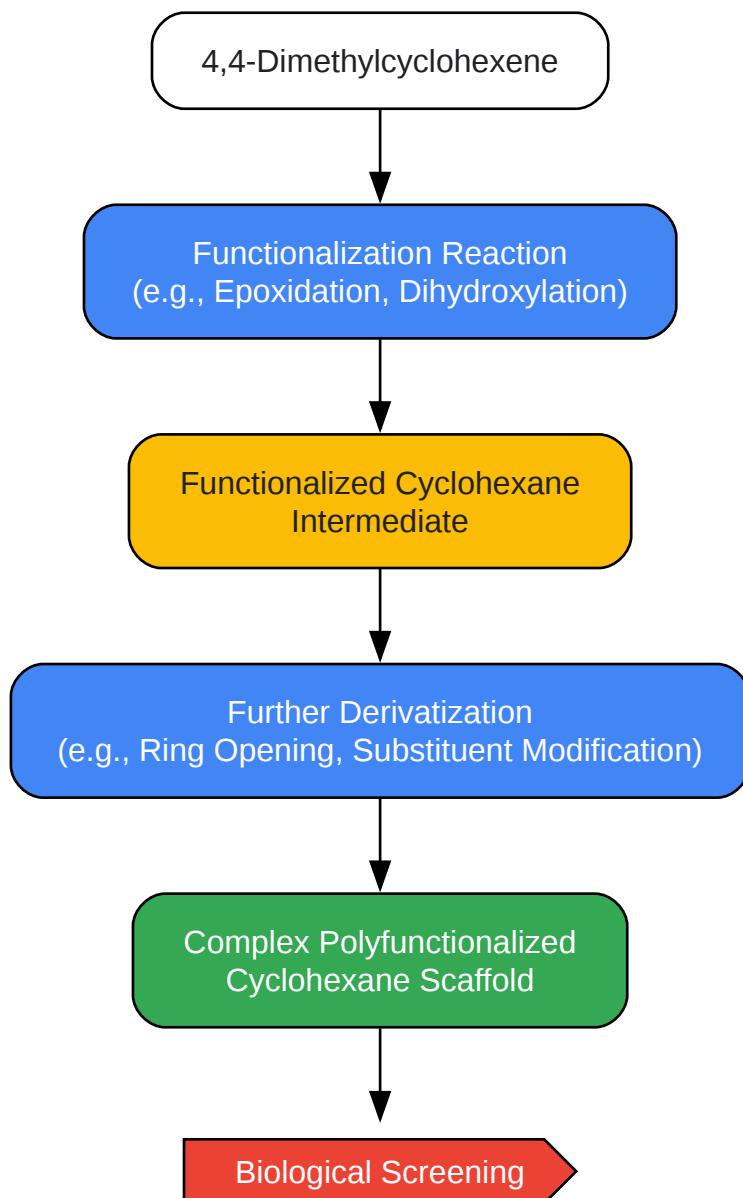
Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a chain-growth polymerization that utilizes strained cyclic olefins as monomers.^{[10][11]} While cyclohexene itself has low ring strain and is generally not suitable for ROMP, the introduction of substituents like the gem-dimethyl group in **4,4-dimethylcyclohexene** can influence its reactivity.^[11] ROMP is a powerful method for

synthesizing polymers with well-defined structures and functionalities.[\[12\]](#) The general mechanism involves a transition metal catalyst.[\[10\]](#)

The catalytic cycle of ROMP is illustrated in the following diagram.

[Click to download full resolution via product page](#)


Catalytic cycle of ROMP.

Relevance in Drug Discovery and Development

Polysubstituted cyclohexanes are considered privileged scaffolds in drug discovery due to their rigid, three-dimensional structures which allow for precise positioning of functional groups.[\[6\]](#) The synthesis of such scaffolds often involves the functionalization of cyclohexene precursors. **4,4-Dimethylcyclohexene** serves as a valuable starting material for creating diverse libraries.

of compounds for screening and lead optimization.[13] Cross-coupling reactions on such scaffolds are a cornerstone of modern medicinal chemistry.[14]

A logical workflow for the synthesis of a functionalized cyclohexane derivative for potential pharmaceutical application is outlined below.

[Click to download full resolution via product page](#)

Synthetic workflow for drug discovery.

Experimental Protocols

Detailed experimental procedures for reactions involving cyclohexene derivatives can be found in the literature. Below is a representative, generalized protocol for a Diels-Alder reaction.

General Protocol: Diels-Alder Reaction with a Cyclohexene Dienophile

Step	Procedure	Notes
1. Reactant Preparation	In a dry round-bottom flask, dissolve the diene (1.0 eq.) and 4,4-dimethylcyclohexene (1.2 eq.) in a high-boiling point solvent (e.g., xylene or toluene).	The flask should be equipped with a reflux condenser and a magnetic stir bar.[3][4]
2. Reaction	Heat the mixture to reflux (typically 110-140 °C) and maintain for 4-24 hours.	Monitor the reaction progress by Thin Layer Chromatography (TLC).[15]
3. Work-up	Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.	
4. Purification	Purify the crude product by column chromatography on silica gel or by recrystallization.	The choice of eluent for chromatography will depend on the polarity of the product.
5. Characterization	Characterize the final product using techniques such as NMR, IR spectroscopy, and mass spectrometry.	

Note: This is a generalized protocol and the specific conditions (solvent, temperature, reaction time, and purification method) may need to be optimized for a particular set of reactants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. 4,4-Dimethylcyclohexene | C8H14 | CID 26445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diels-Alder Reaction [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 20.210.105.67 [20.210.105.67]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [4,4-Dimethylcyclohexene: A Technical Guide for Advanced Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b076398#chemical-formula-and-molecular-weight-of-4-4-dimethylcyclohexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com